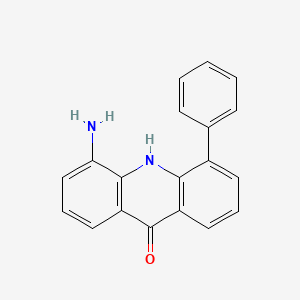

4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE

Description

Historical Development and Evolution of Acridinone (B8587238) Chemistry Research

The journey of acridinone chemistry began with the isolation of its parent compound, acridine (B1665455), from coal tar in 1870 by Carl Gräbe and Heinrich Caro. nih.gov Acridone (B373769), the oxidized form of acridine also known as acridin-9(10H)-one, was later definitively identified, with early proof of its existence provided by Karl Drechsler in 1914. nih.govnih.gov Initially, research was driven by the use of acridine derivatives as dyes. nih.gov

A pivotal moment in the evolution of acridinone research was the discovery of the potent antimalarial activity of Mepacrine, a 9-aminoacridine (B1665356) derivative, which became crucial during World War II when quinine (B1679958) supplies were scarce. nih.govnih.gov This discovery catalyzed a surge of interest in the pharmacological potential of the acridine core. Further impetus came from the natural world, with the isolation of acridinone alkaloids like acronycine from the Australian scrub ash (Acronychia baueri). nih.gov Acronycine's demonstration of antineoplastic properties opened a new and exciting frontier for cancer research centered on the acridinone scaffold. nih.gov

The Acridin-9(10H)-one Scaffold: Structural Features and Research Importance

The acridin-9(10H)-one scaffold is a tricyclic aromatic system, structurally analogous to anthracene (B1667546) but with one of the central carbon atoms replaced by nitrogen and a carbonyl group at the 9-position. nih.govnih.gov This arrangement results in a planar molecule, a feature that is fundamental to its primary mode of biological action. nih.gov

The planarity of the acridinone ring system allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription processes. This mechanism is the foundation for the development of many acridine-based anticancer agents. nih.gov The core structure, with its nitrogen atom at the 10-position and a carbonyl group at the 9-position, offers key sites for chemical modifications. nih.gov These modifications allow for the fine-tuning of the molecule's electronic and steric properties, leading to a diverse array of derivatives with a broad spectrum of biological activities.

The research importance of the acridin-9(10H)-one scaffold is vast and multifaceted, as summarized in the table below:

| Research Area | Significance of the Acridin-9(10H)-one Scaffold | Key Activities of Derivatives |

| Oncology | Acts as a DNA intercalator, inhibiting topoisomerase II and inducing apoptosis. nih.gov | Anticancer, Antitumor nih.govnih.gov |

| Infectious Diseases | Shows efficacy against various pathogens. | Antimalarial, Antiviral, Antibacterial, Antifungal, Antileishmanial ptfarm.plnih.gov |

| Inflammation | Modulates inflammatory pathways. | Anti-inflammatory nih.gov |

| Materials Science | Possesses unique photophysical properties. | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs), Corrosion inhibitors nih.govscribd.com |

Contextualizing Research on 4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE within the Broader Acridin-9(10H)-one Landscape

While extensive research exists for the acridinone class as a whole, specific studies focusing solely on this compound are limited in publicly available literature. However, its research significance can be inferred by examining studies on similarly substituted acridinone derivatives. The synthesis of such compounds often involves well-established methods like the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine, followed by cyclization. nih.govwikipedia.orgrsc.org

The substitution pattern of this compound is particularly noteworthy. Research on 4,5-disubstituted acridines has revealed interesting biological profiles. For instance, a study on 4,5-disubstituted acridines demonstrated that these compounds exhibit significant antileishmanial activity, potentially through a mechanism that does not involve DNA intercalation, which is a departure from the classical mode of action for many acridines. nih.gov This suggests that the presence of substituents at both the 4 and 5 positions could confer novel biological properties.

Furthermore, the presence of an amino group, as seen in the 4-amino position, is a common feature in many biologically active acridines and acridinones. The 9-aminoacridines, for example, are a well-known class of compounds with antimalarial and anticancer properties. nih.gov The amino group can act as a hydrogen bond donor and can be crucial for interactions with biological targets.

The phenyl group at the 5-position adds another layer of complexity and potential for specific interactions. The synthesis of 1,3-diaryl-acridin-9-ones has been explored, highlighting the interest in incorporating aryl moieties into the acridinone scaffold. nih.gov Such bulky substituents can influence the planarity of the molecule and its ability to interact with biological macromolecules.

In essence, the research context for this compound lies at the intersection of several key areas of acridinone chemistry. The combination of an amino group and a phenyl group at the 4 and 5 positions, respectively, suggests a compound designed to explore novel structure-activity relationships, potentially leading to new therapeutic agents with unique mechanisms of action. Future research would likely focus on its synthesis, characterization, and evaluation in various biological assays, particularly for anticancer and antiparasitic activities, given the precedents set by related compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-phenyl-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c20-16-11-5-10-15-18(16)21-17-13(12-6-2-1-3-7-12)8-4-9-14(17)19(15)22/h1-11H,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGONNJZYFDPHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587519 | |

| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-60-7 | |

| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5 Phenyl 10h Acridin 9 One and Advanced Acridin 9 10h One Derivatives

Established Synthetic Pathways for Acridin-9(10H)-ones

The construction of the acridin-9(10H)-one scaffold has been approached through various synthetic strategies, many of which have been refined over the years to improve yields, efficiency, and substrate scope.

A direct and efficient method for synthesizing the tricyclic acridone (B373769) core involves the condensation of 2-aminobenzoic acid derivatives with phenols. nih.gov For instance, the reaction of anthranilic acid with phloroglucinol (B13840) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in a high-boiling solvent like 1-hexanol (B41254) at reflux temperatures (160 °C) yields 1,3-dihydroxyacridinone in high yields. nih.gov This method is notable for its modularity, allowing for the synthesis of various substituted acridones by employing different substituted anthranilic acids and phenols. nih.govacs.org

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Anthranilic acid, Phloroglucinol | p-TsOH | 1-Hexanol | Reflux, 18 h | 1,3-Dihydroxyacridinone | 88 |

| 3-Methoxy anthranilic acid, Phloroglucinol | p-TsOH | 1-Hexanol | Reflux, 18 h | 1,3-Dihydroxy-8-methoxyacridinone | 90 |

This table showcases the versatility of the condensation reaction between 2-aminobenzoic acid derivatives and phenols for the synthesis of acridone derivatives. nih.govacs.org

Another established route involves the reductive cyclization of 2,2′-dinitrobenzophenones. This method, while effective, often requires harsh reaction conditions. A related approach involves the reaction of 2-bromo-3-nitrobenzoic acid with an appropriate aniline (B41778) derivative, followed by cyclization. For example, 2',3-dinitrophenylanthranilic acid can be cyclized using polyphosphoric acid (PPA) at 100°C to yield the corresponding dinitroacridone. researchgate.net

The intramolecular cyclization of N-phenylanthranilic acid derivatives is a widely used and conceptually straightforward method for synthesizing acridones. juniperpublishers.comarkat-usa.org This acid-catalyzed reaction, often employing concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride, proceeds through an electrophilic acylium ion that attacks the adjacent phenyl ring. ptfarm.plorgsyn.orgscribd.com

A general procedure involves heating N-phenylanthranilic acid in concentrated sulfuric acid on a steam bath, followed by pouring the reaction mixture into boiling water to precipitate the acridone. orgsyn.org The purity of the starting N-phenylanthranilic acid is crucial to obtain a clean product. orgsyn.org Recent advancements have focused on developing milder and more environmentally friendly conditions for this cyclization. For instance, an iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids using dichloromethyl methyl ether (DCME) as a co-catalyst has been reported to proceed under mild conditions with high yields. arkat-usa.orgarkat-usa.org

| N-Phenylanthranilic Acid Derivative | Reagent | Conditions | Product | Yield (%) |

| N-Phenylanthranilic acid | H₂SO₄ | Steam bath, 4 h | Acridone | - |

| Substituted N-phenylanthranilic acids | Fe(OTf)₂/DCME | Room temperature, 3 h | Substituted Acridones | Very good to excellent |

This table compares the classic and modern methods for the self-condensation of N-phenylanthranilic acid derivatives. arkat-usa.orgorgsyn.orgarkat-usa.org

The Jourdan-Ullmann reaction is a cornerstone for the synthesis of N-phenylanthranilic acids, which are key precursors to acridones. wikipedia.orgdrugfuture.com This copper-catalyzed condensation involves the reaction of an aryl halide with an aniline derivative. wikipedia.org For example, the reaction of o-chlorobenzoic acid with aniline in the presence of copper oxide and potassium carbonate, followed by steam distillation to remove excess aniline, yields N-phenylanthranilic acid. ptfarm.plorgsyn.org This intermediate is then cyclized to acridone as described previously. ptfarm.plorgsyn.org The reactivity of the aryl halide is enhanced by electron-withdrawing groups and follows the order I > Br > Cl > F. wikipedia.org

This approach is highly versatile and is considered one of the most important industrial methods for introducing arylamino substituents into various scaffolds, including the anthraquinone (B42736) framework. wikipedia.org

The reaction of anthranilic esters with in situ generated arynes provides an alternative route to acridone synthesis. nih.govresearchgate.net Benzyne (B1209423), for instance, can be generated from the aprotic diazotization of anthranilic acid or its esters. researchgate.net The reaction of methyl 2-aminobenzoate (B8764639) with butyl nitrite (B80452) in tetrahydrofuran (B95107) can lead to the formation of acridin-9(10H)-one. thieme-connect.de In this process, the initially formed benzyne can react with unreacted ester to form an intermediate that subsequently cyclizes. researchgate.netthieme-connect.de

Oxidative cyclization methods represent a more modern approach to acridone synthesis. These methods often involve C-H activation and can proceed under milder conditions than traditional methods. For example, a palladium-catalyzed dual C-H carbonylation of diarylamines using a safe carbon monoxide source like dicobalt octacarbonyl can provide a range of acridone derivatives in good yields. organic-chemistry.org Another innovative method involves the oxidative annulation of isatins with 2-(trimethylsilyl)aryl triflates promoted by tert-butyl hydroperoxide. organic-chemistry.org These methods offer advantages in terms of functional group tolerance and operational safety. organic-chemistry.org

More recently, visible-light-driven oxidative cyclization processes have emerged as a green and efficient alternative for the synthesis of various heterocyclic compounds, including those with a lactone or lactam core, which are structurally related to the acridone framework. researchgate.netrsc.org

Multicomponent and One-Pot Synthetic Strategies for Acridin-9(10H)-one Analogues

Reductive Amination in Acridin-9(10H)-one Synthesis

Reductive amination is a versatile method for forming carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles. masterorganicchemistry.comyoutube.com This reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comyoutube.com This method offers a controlled way to introduce alkyl groups onto an amine. masterorganicchemistry.com

In the context of acridin-9(10H)-one synthesis, reductive amination can be employed to introduce substituents or to build the core heterocyclic structure. For instance, a primary amine can react with a ketone or aldehyde to form an imine, which is subsequently reduced using a reagent like sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comyoutube.com This particular reducing agent is favored because it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The versatility of this reaction allows for the synthesis of a wide array of amines with varied substitution patterns. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Routes to Acridin-9(10H)-ones

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming bonds to aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgnumberanalytics.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.commasterorganicchemistry.com The leaving group is then eliminated, restoring the aromaticity of the ring. numberanalytics.com

For the synthesis of acridin-9(10H)-ones, SNAr reactions are particularly useful. strath.ac.uk The presence of electron-withdrawing groups ortho or para to a good leaving group, such as a halide, facilitates the reaction. wikipedia.org This strategy has been successfully applied to the synthesis of various acridine (B1665455) derivatives. For example, the reaction of 2,2′-dinitrobenzophenones with aromatic amines can yield acridin-9(10H)-ones through a double substitution of the nitro groups. thieme-connect.de This method is quite general for meta- and para-substituted anilines. thieme-connect.de A general and practical route to carbohydrate-aryl ethers by SNAr has also been reported, highlighting the broad applicability of this reaction. nih.gov

Addition-Elimination Reaction Pathways

Addition-elimination reactions are a cornerstone of acridin-9(10H)-one synthesis. One-pot syntheses of 9-aminoacridine (B1665356) derivatives have been achieved through simple SNAr and addition/elimination reactions using readily available starting materials. researchgate.net This approach provides a rapid entry to novel acridine structures. researchgate.net

A classic example involves the Ullmann condensation, which is often the first step in a multi-step synthesis. For instance, the reaction of 2-bromobenzoic acid with various anilines in the presence of copper and a base yields 2-arylamino benzoic acids. rsc.org These intermediates can then be cyclized to form the acridone core. rsc.org

Four-Component Cyclocondensation Reactions for Spiro-Acridinones

Four-component reactions represent a high level of synthetic efficiency, allowing for the construction of complex molecules in a single step. While the provided search results primarily discuss three-component reactions for spiro-oxindoles and other spirocyclic systems, the principles can be extended to the synthesis of spiro-acridinones. beilstein-journals.orgresearchgate.netresearchgate.net These reactions often involve the condensation of an amine, a carbonyl compound, and a third reactive species.

For example, a four-component reaction of an arylamine, isatin, and a cyclic 1,3-dione has been used to synthesize spiro[dihydropyridine-oxindoles]. beilstein-journals.org A similar strategy could potentially be adapted for the synthesis of spiro-acridinones by employing an appropriate acridone precursor.

Synthesis of Heterocyclic-Fused and Schiff Base Acridin-9(10H)-one Derivatives

The functionalization of the acridin-9(10H)-one scaffold by fusing other heterocyclic rings or by forming Schiff bases can lead to compounds with enhanced or novel biological properties.

Synthesis of 10-(Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones

A series of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones have been synthesized and evaluated for their biological activity. rawdatalibrary.netnih.gov The synthesis of these compounds was achieved through a retrosynthetic approach. rawdatalibrary.netnih.gov These derivatives have shown potent antiproliferative activity and act as inhibitors of tubulin polymerization. rawdatalibrary.netnih.gov One particular analog, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one, demonstrated significant growth inhibitory effects against a wide range of tumor cell lines. rawdatalibrary.netnih.gov

Synthesis of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are important intermediates and possess a wide range of biological activities. mediresonline.orgnih.gov In the context of acridin-9(10H)-ones, Schiff base derivatives can be prepared from amino-substituted acridones.

For example, 4-aminoacridin-9(10H)-one can be reacted with various aldehydes in refluxing dry methanol (B129727) to yield the corresponding Schiff bases. researchgate.net This reaction provides a straightforward method to introduce a variety of substituents onto the acridone core, allowing for the exploration of structure-activity relationships. researchgate.net

Preparation of Acridin-9(10H)-one Schiff Base Complexes

The synthesis of Schiff base complexes of acridin-9(10H)-one represents a significant area of research, primarily due to the versatile biological activities exhibited by these compounds. The general methodology involves the condensation reaction of an amino-substituted acridin-9(10H)-one with an appropriate aldehyde or ketone to form the Schiff base ligand. These ligands are then reacted with various transition and non-transition metal salts to yield the final complexes.

A notable example is the preparation of Schiff base complexes from 4-amino-7-nitro-acridin-9(10H)-one. In a typical procedure, the Schiff base ligand, (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one (HBANA), is synthesized through the condensation of 4-amino-7-nitro-acridin-9(10H)-one and 2-hydroxybenzaldehyde. aip.orgaip.org The subsequent reaction of this ligand with various metal chlorides, such as those of Cu(II), Ni(II), Co(II), Zn(II), Cd(II), and Hg(II), is carried out under reflux in an ethanolic solution. aip.org The resulting complexes, with the general formula [M(HBANA)Cl], are then isolated as precipitates upon cooling. aip.orgaip.org These complexes have been characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and ¹H-NMR spectroscopy, as well as magnetic susceptibility and molar conductivity measurements. aip.orgaip.org Studies suggest a tetrahedral geometry for these complexes. aip.orgaip.org

Similarly, Schiff bases of N-(acridin-9(10H)-ylidene)-substituted anilines have been prepared and their structures confirmed by IR and ¹H-NMR spectroscopy. wjpps.com The synthesis generally involves the reaction of acridone with substituted anilines. wjpps.com

Table 1: Examples of Acridin-9(10H)-one Schiff Base Complexes and their Characterization

| Ligand/Complex | Reactants | Metal Ion | Molecular Formula | Geometry | Reference |

| [Cu(HBANA)Cl] | (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one and Copper(II) chloride | Cu(II) | [Cu(C₂₀H₁₂N₃O₄)Cl] | Tetrahedral | aip.org |

| [Ni(HBANA)Cl] | (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one and Nickel(II) chloride | Ni(II) | [Ni(C₂₀H₁₂N₃O₄)Cl] | Tetrahedral | aip.org |

| [Co(HBANA)Cl] | (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one and Cobalt(II) chloride | Co(II) | [Co(C₂₀H₁₂N₃O₄)Cl] | Tetrahedral | aip.org |

| [Zn(HBANA)Cl] | (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one and Zinc(II) chloride | Zn(II) | [Zn(C₂₀H₁₂N₃O₄)Cl] | Tetrahedral | aip.org |

| [Cd(HBANA)Cl] | (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one and Cadmium(II) chloride | Cd(II) | [Cd(C₂₀H₁₂N₃O₄)Cl] | Tetrahedral | aip.org |

| [Hg(HBANA)Cl] | (E)-4-((2-hydroxybenzylidene)amino)-7-nitroacridin-9(10H)-one and Mercury(II) chloride | Hg(II) | [Hg(C₂₀H₁₂N₃O₄)Cl] | Tetrahedral | aip.org |

Development of Acridin-9(10H)-one Derivatives with Embedded Heterocyclic Moieties (e.g., thiadiazole, oxadiazole, triazole)

The incorporation of various heterocyclic rings into the acridin-9(10H)-one scaffold has been a fruitful strategy for the development of novel compounds with enhanced biological activities. The synthetic approaches to these derivatives are diverse and often involve multi-step sequences.

Thiadiazole Derivatives:

Acridine-thiadiazole hybrids have been synthesized with the aim of developing potent anticancer agents. nih.gov One synthetic route involves the reaction of aroyl thiourea (B124793) derivatives with concentrated sulfuric acid for ring closure to form the 1,3,4-thiadiazole (B1197879) ring. nih.gov The precursor aroyl thiourea is prepared from the addition of substituted hydrazides to acridin-9-yl isothiocyanate. nih.gov Interestingly, the final product can exist as a 9',10'-dihydroacridine structure, which has been confirmed by X-ray crystallography. nih.gov

Oxadiazole Derivatives:

The synthesis of acridone-bearing 1,3,4-oxadiazole (B1194373) derivatives has been reported. researchgate.net A general approach involves the synthesis of 9(10H)-acridone-2-carboxylic acid, which is then converted to the corresponding ester and subsequently to the hydrazide. The 1,3,4-oxadiazole ring is then formed by reacting the hydrazide with an appropriate reagent. researchgate.net Another method involves the reaction of 10-(prop-2-yn-1-yl)acridin-9-one derivatives with a freshly prepared azide (B81097) derivative in the presence of a copper(I) iodide catalyst to form acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids. rsc.org

Triazole Derivatives:

The copper-catalyzed 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," is a prominent method for synthesizing acridone-triazole conjugates. researchgate.netias.ac.in This reaction typically involves the coupling of a 10-(prop-2-yn-1-yl)acridin-9-one derivative with an organic azide. rsc.orgresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these reactions. researchgate.netias.ac.in For instance, new 1,2,3-triazole compounds derived from acridone have been developed using CuI as a catalyst in both conventional and microwave-assisted methods. researchgate.net Another approach involves the synthesis of 1,4-disubstituted-1,2,3-triazoles via a three-component reaction of 9-azidoacridine (B1194597) with N/O-propargyl small molecules. nih.gov

Table 2: Synthetic Approaches to Acridin-9(10H)-one Derivatives with Heterocyclic Moieties

| Heterocyclic Moiety | Synthetic Method | Key Reagents/Intermediates | Reference |

| 1,3,4-Thiadiazole | Ring closure of aroyl thiourea derivatives | Acridin-9-yl isothiocyanate, substituted hydrazides, concentrated H₂SO₄ | nih.gov |

| 1,3,4-Oxadiazole | Cyclization of acridone hydrazides | 9(10H)-acridone-2-carboxylic acid hydrazide | researchgate.net |

| 1,2,4-Oxadiazole-1,2,3-Triazole Hybrid | 1,3-dipolar cycloaddition | 10-(prop-2-yn-1-yl)acridin-9-one, azide derivative, CuI | rsc.org |

| 1,2,3-Triazole | Copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") | 10-(prop-2-yn-1-yl)acridone, aromatic azides, CuI | researchgate.netias.ac.in |

| 1,2,3-Triazole | Three-component 1,3-dipolar cycloaddition | 9-azidoacridine, N/O-propargyl small molecules | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Phenyl 10h Acridin 9 One Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netnih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of acridinone (B8587238) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework.

In ¹H NMR spectra of acridinone analogs, the chemical shifts (δ) and coupling constants (J) of protons are highly dependent on their position within the heterocyclic system and the nature of any substituents. nih.govscispace.com For instance, protons on the acridinone core typically resonate in the aromatic region (δ 7.0-9.0 ppm). The proton of the N-H group in the central ring of 9-acridinone is often observed as a broad singlet at a downfield chemical shift, confirming the acridinone tautomeric form rather than the 9-hydroxyacridine form, especially in solvents like DMSO. researchgate.net The presence of a phenyl group at the C5-position and an amino group at the C4-position in the target compound would introduce specific signals and coupling patterns, which can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon (C9) of the acridinone ring is particularly characteristic, typically appearing at a downfield shift of around 174-180 ppm. researchgate.netnih.gov The chemical shifts of other carbons in the aromatic rings are influenced by the electronic effects of substituents. researchgate.net For example, the carbon atom attached to the electron-donating amino group (C4) would experience an upfield shift compared to its unsubstituted counterpart. Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively, which is crucial for assigning the complex spectra of substituted acridinones. nih.govipb.pt

| Compound Type | Nucleus | Characteristic Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 9-Acridinone Core | ¹H (N-H) | ~10.5 - 12.0 (in DMSO) | researchgate.net |

| 9-Acridinone Core | ¹³C (C=O) | ~174 - 180 | researchgate.netnih.gov |

| (Acridin-4-yl)benzohydrazides | ¹H (Amide N-H) | ~15.0 (downfield shift due to H-bonding) | nih.gov |

| Phenyl Acridine-9-Carboxylates | ¹³C | Shifts relate to dipole moments and inter-ring angles | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy in Acridinone Analysisresearchgate.netnih.govresearchgate.netnih.govrsc.org

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in acridinone molecules. The vibrational modes of the bonds within the molecule absorb infrared radiation at specific frequencies, providing a characteristic "fingerprint" spectrum. nih.gov

For 4-amino-5-phenyl-10H-acridin-9-one and its analogs, several key absorption bands are expected:

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the acridinone ring is typically observed in the range of 1610-1640 cm⁻¹. nih.govnih.gov The exact position can be influenced by conjugation and intermolecular hydrogen bonding.

N-H Stretching: The N-H group of the acridine (B1665455) ring (at position 10) and the amino group (at position 4) give rise to stretching vibrations. The acridinone N-H stretch is often seen around 3200-3400 cm⁻¹. nih.gov The amino group (-NH₂) will typically show two bands in this region, corresponding to symmetric and asymmetric stretching.

Aromatic C=C and C-H Stretching: The presence of the phenyl and acridine aromatic rings is confirmed by C=C stretching vibrations within the 1475-1625 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. nih.govresearchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the amino group also appears in the fingerprint region of the spectrum.

The analysis of these characteristic bands allows for the confirmation of the acridinone skeleton and the presence of its specific substituents. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| C=O Stretch (Amide I) | 1610 - 1640 | Confirms the acridinone carbonyl group | nih.govnih.gov |

| N-H Stretch (Secondary Amine) | 3200 - 3400 | Indicates the N-H bond in the acridone (B373769) ring | nih.gov |

| Aromatic C-H Stretch | > 3000 | Confirms the presence of aromatic rings | nih.gov |

| Aromatic C=C Stretch | 1475 - 1625 | Fingerprint of the aromatic systems | researchgate.net |

| C=N Stretch (in hydrazone derivatives) | ~1620 | Confirms azomethine group in specific analogs | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determinationresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. researchgate.net For acridinone derivatives, techniques like electrospray ionization (ESI) or electron impact (EI) are commonly used.

The mass spectrum of an acridinone analog will show a prominent molecular ion peak (M⁺ or [M+H]⁺), which provides its exact molecular mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the calculation of the elemental formula. researchgate.netnih.gov

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns are highly dependent on the nature and position of substituents on the acridinone core. researchgate.net Common fragmentation pathways may involve the loss of small, stable molecules or radicals. For example, in acridone derivatives, fragmentation can be initiated by cleavage of bonds adjacent to the carbonyl group or the substituents. The stability of the resulting fragment ions often dictates the observed fragmentation pathways. tutorchase.comslideshare.net Analyzing these patterns allows researchers to piece together the molecular structure, confirming the connectivity of the phenyl and amino groups to the acridinone core. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsresearchgate.netscispace.comrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Acridinone and its derivatives possess an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV and visible regions. researchgate.net

The UV-Vis spectra of acridinone analogs typically display multiple absorption bands corresponding to π→π* transitions within the aromatic system. nih.govrsc.org For the parent acridone, strong absorptions are observed in the UV region, with characteristic maxima. photochemcad.com The introduction of substituents like a phenyl group and an amino group significantly influences the electronic structure and, consequently, the absorption spectrum.

An amino group (-NH₂) acts as an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption maximum to a longer wavelength (a bathochromic or red shift) and often increases the absorption intensity. rsc.org The phenyl group further extends the conjugation of the system. Therefore, this compound is expected to show absorption bands at longer wavelengths compared to unsubstituted acridone, potentially extending into the visible region. nih.govresearchgate.net The study of these electronic transitions is crucial for understanding the photophysical properties of these compounds. researchgate.netnih.gov

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Acridone | Ethanol (B145695) | 249, ~380-400 | π→π | photochemcad.comnih.gov |

| N-substituted Acridones | Dichloromethane | ~376-378, ~395-397 | π→π | rsc.org |

| Acridine-based N-Acylhydrazones | Tris-HCl Buffer | ~400 | π→π* | nih.gov |

Morphological Characterization of Acridinone Complexes (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)rsc.org

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are high-resolution imaging techniques used to study the surface topography and morphology of solid materials. In the context of acridinone derivatives, these methods are employed to investigate the crystalline habit, aggregation behavior, and surface features of thin films or solid-state complexes.

Studies on N-substituted acridone derivatives have utilized these techniques to visualize the formation of aggregates in different solvent systems. For example, AFM can reveal the morphology of nano- or micro-sized structures formed through aggregation-induced emission (AIE) processes. These images can show whether the aggregates are amorphous or crystalline and provide information on their size and shape distribution. This morphological insight is critical for understanding the structure-property relationships in solid-state emissive materials.

X-ray Powder Diffraction for Crystalline Structure Analysisrsc.org

X-ray Powder Diffraction (XRPD) is a fundamental technique for characterizing crystalline solids. It provides information about the crystal structure, phase purity, and degree of crystallinity of a material. For acridinone derivatives, XRPD is used to analyze the solid-state packing of the molecules.

Theoretical and Computational Chemistry Investigations of Acridin 9 10h One Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of complex organic molecules like 4-amino-5-phenyl-10H-acridin-9-one. DFT calculations, particularly using hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately predict molecular geometries, bond lengths, and bond angles. For the acridone (B373769) core, these calculations confirm a largely planar structure, a key feature for potential intercalation with DNA.

The substitution pattern significantly influences the electronic distribution. The amino group at the 4-position and the phenyl group at the 5-position introduce specific electronic effects. The amino group, a strong electron-donating group, increases the electron density on the acridone ring system, particularly at the ortho and para positions. Conversely, the phenyl group can act as either an electron-donating or -withdrawing group depending on its conformation relative to the acridone plane.

DFT calculations are also crucial for determining key electronic parameters that govern the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In substituted acridinones, these frontier molecular orbitals are often delocalized over the entire π-system.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Acridinones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acridin-9-one | -6.21 | -2.15 | 4.06 |

| 4-Aminoacridin-9-one | -5.89 | -1.98 | 3.91 |

| 4-Nitroacridin-9-one | -6.85 | -3.02 | 3.83 |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted acridinones. Actual values for this compound would require specific calculations.

Analysis of Molecular Electrostatic Potential (MEP) and Chemical Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting the chemical reactivity of a molecule. rsc.orgnih.govresearchgate.net It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would reveal several key features. The oxygen atom of the carbonyl group at position 9 is expected to be a region of strong negative potential, making it a primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the amino group at position 4 will also exhibit a negative potential, though likely less intense than the carbonyl oxygen. The hydrogen atoms of the amino group and the N-H group of the acridone ring will show positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation.

The phenyl substituent at the 5-position complicates the MEP. The π-system of the phenyl ring will create a region of negative potential above and below the plane of the ring. The precise distribution of potential will depend on the dihedral angle between the phenyl ring and the acridone core. This conformational dependence of the MEP has significant implications for how the molecule interacts with biological targets.

The MEP analysis is not merely qualitative. Quantitative analysis of the MEP, such as identifying the minima (Vmin) and maxima (Vmax) of the potential, can provide more precise information about the molecule's reactivity. For instance, the value of Vmin near the carbonyl oxygen can be correlated with the molecule's proton affinity.

Computational Studies on Tautomerism and Conformational Isomers

Substituted acridin-9-ones, including this compound, can exist in different tautomeric forms. The most common tautomerism in this system is the keto-enol tautomerism, involving the interconversion between the acridin-9(10H)-one (keto) form and the 9-hydroxyacridine (enol) form. Computational studies, typically employing DFT methods, can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. researchgate.netrsc.org For the parent acridin-9-one, the keto form is generally found to be more stable. However, the presence of substituents can influence the tautomeric equilibrium. The amino group at the 4-position, through its electronic effects, can further stabilize the keto form.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools for predicting and analyzing the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or a nucleic acid. nih.govnih.gov These simulations aim to find the preferred binding orientation and conformation of the ligand within the active site of the target and to estimate the strength of the interaction, often expressed as a docking score or binding energy.

The process begins with obtaining the three-dimensional structures of both the ligand and the target. The structure of the ligand can be generated and optimized using computational methods like DFT, as described earlier. The structure of the target is usually obtained from experimental data, such as X-ray crystallography or NMR spectroscopy, and is available in public databases like the Protein Data Bank (PDB).

During a docking simulation, the ligand is placed in the binding site of the target, and its position and orientation are systematically sampled. An energy scoring function is used to evaluate the fitness of each pose, considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The simulation results in a set of possible binding modes, ranked by their scores.

For a molecule like this compound, docking studies can reveal key interactions. The planar acridone core is well-suited for intercalation between the base pairs of DNA. The amino and carbonyl groups can form specific hydrogen bonds with the functional groups of DNA bases or amino acid residues in a protein's active site. The phenyl group can engage in hydrophobic or π-stacking interactions. Understanding these interactions at an atomic level is crucial for rational drug design and for explaining the molecule's biological activity.

Exploration of Biological Activities and Molecular Mechanisms of Acridin 9 10h One Derivatives

Antineoplastic and Antiproliferative Activity

The compound 4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE belongs to the acridine (B1665455) class, a group of compounds extensively studied for their anticancer properties. nih.gov The core structure is a key pharmacophore responsible for a variety of interactions with biological macromolecules, leading to the inhibition of cancer cell growth and proliferation. The antitumor effects of acridine derivatives are often linked to a multi-targeted mechanism of action, including interference with DNA structure and the inhibition of enzymes crucial for cell replication. nih.gov

DNA Intercalation and Binding Interactions

A primary mechanism underlying the biological activity of acridine derivatives is their ability to function as DNA intercalating agents. nih.gov The planar aromatic structure of the acridine ring system allows it to insert itself between the base pairs of the DNA double helix. researchgate.netmdpi.com This interaction is a hallmark of 9-aminoacridine (B1665356) derivatives, which can position themselves within the DNA structure, often with the 9-amino group situated in the minor groove. mdpi.com

This intercalation disrupts the normal conformation of the DNA helix, interfering with essential biological processes such as DNA replication and transcription. google.com The binding can be complex; for instance, some acridine-4-carboxamide derivatives have been shown to intercalate from the major groove, causing significant perturbations in the DNA's helical properties. nih.gov This physical disruption of DNA is a foundational aspect of the compound's cytotoxic effects.

Topoisomerase Inhibition (Type I and Type II)

Acridine derivatives are well-documented inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during replication, transcription, and repair. nih.gov These compounds can act as "poisons" for both Type I and Type II topoisomerases. nih.govdntb.gov.ua 9-Aminoacridine-4-carboxamides, for example, are potent DNA-binding poisons of topoisomerase II. nih.gov

The inhibitory mechanism often involves the stabilization of the transient covalent complex formed between the topoisomerase enzyme and DNA. mdpi.com This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks and ultimately triggering cell death. Studies on 3,9-disubstituted acridines have demonstrated strong inhibition of Topoisomerase I, with the mechanism attributed to the compound binding to the DNA molecule rather than directly to the enzyme itself. mdpi.com Structurally related 9-anilinoacridines are also known to be potent inhibitors of parasite DNA topoisomerase II. google.com

Table 1: Summary of Topoisomerase Inhibition by Acridine Derivatives

| Topoisomerase Type | Mechanism of Action | Reference Compound Class | Citations |

| Type I | Inhibition via binding to the DNA molecule, preventing enzyme function. | 3,9-Disubstituted Acridines | mdpi.com |

| Type II | Acts as a DNA-binding poison, stabilizing the enzyme-DNA complex. | 9-Aminoacridine-4-carboxamides | nih.gov |

| Type II | Potent inhibition of parasite enzyme. | 9-Anilinoacridines | google.com |

Telomerase Inhibition

Telomerase is an enzyme crucial for maintaining telomere length and is a key factor in cellular immortalization, making it an attractive target for cancer therapy. Certain acridine derivatives have been specifically designed as telomerase inhibitors. nih.gov The proposed mechanism for these compounds involves the stabilization of G-quadruplex structures, which are higher-order DNA structures formed from guanine-rich sequences, such as those found in telomeres. nih.gov By stabilizing these G-quadruplexes, the acridine compounds can block the access of the telomerase enzyme to the telomere ends, thereby inhibiting its function and contributing to the limitation of cellular proliferation. nih.gov

Disruption of Tubulin Polymerization

Information regarding the specific activity of this compound or closely related acridine derivatives on the disruption of tubulin polymerization was not available in the reviewed literature.

Modulation of Cell Cycle Progression and Arrest

The cytotoxic effects of acridine compounds are closely linked to their ability to interfere with the cell cycle. By damaging DNA and inhibiting key enzymes, these compounds can activate cellular checkpoints, leading to a halt in cell cycle progression. This allows the cell time to repair damage, but if the damage is too severe, it can lead to the induction of apoptosis. One study on a spiro-acridine compound demonstrated that its antitumor activity included a significant increase in the sub-G1 peak in cell cycle analysis, which is a characteristic indicator of apoptotic cell death. researchgate.net This suggests that the compound prevents cells from completing the cell cycle, ultimately leading to their elimination.

Induction of Apoptosis in Cancer Cell Lines

A significant component of the antineoplastic activity of acridine derivatives is their capacity to induce programmed cell death, or apoptosis, in cancer cells. The closely related compound 9-phenyl acridine (ACPH) has been shown to induce apoptosis in human cancer cell lines, including A375 (melanoma) and HeLa (cervical cancer). researchgate.netnih.gov

The apoptotic mechanism is reported to be mediated through an intrinsic, mitochondria-dependent pathway. nih.govresearchgate.net Research has shown that treatment with ACPH leads to a reduction in the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, the release of cytochrome C from the mitochondria into the cytoplasm, and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net

Table 2: Apoptotic Pathway of 9-Phenyl Acridine (ACPH)

| Step | Cellular Event | Consequence | Citations |

| 1 | Lowering of mitochondrial potential | Disruption of mitochondrial function | researchgate.net |

| 2 | Upregulation of Bax | Promotes apoptosis | researchgate.net |

| 3 | Release of Cytochrome C | Activates the apoptosome | researchgate.net |

| 4 | Activation of Caspase-3 | Execution of apoptosis | researchgate.net |

Inhibition of Multidrug Resistance (MDR) Mechanisms

The emergence of multidrug resistance in cancer cells and pathogenic microorganisms poses a significant challenge to effective treatment. Acridone (B373769) derivatives have shown promise as inhibitors of MDR mechanisms, particularly through the inhibition of P-glycoprotein (P-gp), an efflux pump that expels a wide range of drugs from the cell. nih.gov By blocking these efflux pumps, acridone-based compounds can restore the efficacy of conventional drugs. This has cemented the exploitability of the acridone nucleus in modern therapeutics. nih.gov

Antimicrobial Properties

Acridine and its derivatives have a long history of use as antimicrobial agents, and contemporary research continues to explore their potential against a variety of pathogens. rsc.org

Antibacterial Efficacy Against Various Bacterial Strains

Acridine derivatives have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on newly synthesized 9-aminoacridine derivatives have shown significant antibacterial activity against several pathogenic strains, including Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella paratyphi A, Escherichia coli, and Klebsiella pneumoniae. researchgate.net The minimum inhibitory concentration (MIC) for these compounds was found to be low, indicating potent activity. researchgate.netresearchgate.net For instance, certain 9-aminoacridine derivatives were capable of eradicating MSSA and MRSA at a concentration of 31.25 µg/ml. researchgate.net The planar structure of these aromatic molecules is believed to contribute to their antibacterial action. researchgate.net

| Compound Class | Bacterial Strain | Activity | Reference |

| 9-aminoacridine derivatives | Staphylococcus aureus (MSSA, MRSA) | Significant antibacterial activity, MIC as low as 31.25 µg/ml | researchgate.netresearchgate.net |

| 9-aminoacridine derivatives | Enterococcus faecalis | Effective inhibition of bacterial growth | researchgate.net |

| 9-aminoacridine derivatives | Pseudomonas aeruginosa | Significant antibacterial activity | researchgate.net |

| 9-aminoacridine derivatives | Salmonella paratyphi A | Significant antibacterial activity | researchgate.net |

| 9-aminoacridine derivatives | Escherichia coli | Significant antibacterial activity | researchgate.net |

| 9-aminoacridine derivatives | Klebsiella pneumoniae | Significant antibacterial activity | researchgate.net |

Antifungal Efficacy Against Fungal Species

The antifungal potential of acridine derivatives has also been an area of active investigation. Acridine thiosemicarbazide (B42300) derivatives have exhibited antifungal activity with a minimal inhibitory concentration (MIC) range of 10–80 μM. mdpi.com Furthermore, certain 2-(4-methyl-1,3-thiazol-5-yl) ethyl esters of acridone carboxylic acids have shown inhibitory activity against Candida albicans. mdpi.com Although the clinical application of acridine-based compounds has been limited due to side effects, the rise of multidrug-resistant fungal infections has renewed interest in developing new, effective derivatives. mdpi.com Fungal topoisomerases, which are distinct from their human counterparts, present a viable target for these compounds. mdpi.com

| Compound Class | Fungal Species | Activity | Reference |

| Acridine thiosemicarbazide derivatives | Fungi | MIC range 10–80 μM | mdpi.com |

| 2-(4-methyl-1,3-thiazol-5-yl) ethyl esters of acridone carboxylic acids | Candida albicans | Active inhibition | mdpi.com |

Mechanistic Insights into Antimicrobial Action

The antimicrobial action of acridine derivatives is multifaceted. Their planar structure allows them to intercalate into DNA, a mechanism that has been a cornerstone of their therapeutic development. nih.gov This interaction with DNA can inhibit essential cellular processes like transcription and replication. Additionally, some acridine derivatives are believed to exert their antibacterial effects through interactions with the bacterial cell membrane. umn.edu The antibacterial mechanisms of related compounds like anthraquinones, which share structural similarities, include the destruction of the cell wall, and inhibition of nucleic acid and protein synthesis. nih.gov

Antiviral Activity

The antiviral properties of acridine derivatives have been documented against a range of viruses. Notably, the 9-aminoacridine scaffold has been investigated for its potential against SARS-CoV-2. nih.gov Two existing antimalarial drugs with this scaffold, pyronaridine (B1678541) and quinacrine, have demonstrated whole-cell activity against the virus. nih.gov This has prompted further research into the structure-activity relationship of 9-aminoacridines to identify new analogs with potent antiviral activity. nih.gov The antiviral effect of pyronaridine is thought to be based on the inhibition of viral replication. nih.gov

Antiparasitic and Antimalarial Activity

Acridine derivatives have a rich history in the fight against parasitic diseases, particularly malaria. rsc.orgnih.gov Quinacrine, a 9-aminoacridine, was one of the first synthetic antimalarials. nih.gov The interest in acridines and acridinones as antimalarial agents has been revitalized due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov

The antimalarial activity of these compounds is often attributed to their ability to interfere with the parasite's detoxification of heme. They can inhibit the formation of hemozoin, a non-toxic pigment that the parasite produces from the heme released during hemoglobin digestion. nih.govhilarispublisher.com This leads to a buildup of toxic heme, ultimately killing the parasite. hilarispublisher.com Furthermore, some 9-anilinoacridine (B1211779) derivatives have been developed to target both DNA topoisomerase II and hematin (B1673048) formation in the malaria parasite. nih.gov

Anti-neurodegenerative Potential

The acridin-9(10H)-one framework is a cornerstone in the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.net This potential is primarily linked to the inhibition of key enzymes and interference with pathological protein aggregation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease is to modulate the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rjraap.com The acridine scaffold has a well-established history in this area, with Tacrine (9-amino-1,2,3,4-tetrahydroacridine) being the first cholinesterase inhibitor approved for Alzheimer's treatment. nih.govnih.govnih.gov

Derivatives of the acridin-9(10H)-one core have been extensively studied as cholinesterase inhibitors. nih.govnih.gov Research has shown that the planar heterocyclic system of acridine and acridone derivatives allows them to bind effectively within the active sites of these enzymes. nih.gov Studies on various 9-substituted acridine derivatives demonstrate that the nature and position of substituents significantly influence inhibitory potency and selectivity for either AChE or BChE. nih.govnih.gov For instance, certain 9-amino-N-methyl-9,10-dihydroacridine derivatives have been found to effectively inhibit both AChE and BChE. nih.gov In another study, 9-phosphoryl-9,10-dihydroacridines bearing aryl substituents were identified as potent and selective BChE inhibitors. nih.gov Given that the target compound, this compound, contains a critical amino group, it is projected to possess inhibitory activity against these cholinesterases, a hallmark of the aminoacridine chemical class. researchgate.netnih.gov

Table 1: Cholinesterase Inhibition by Selected Acridine Derivatives This table presents data for structurally related compounds to illustrate the potential of the acridin-9(10H)-one scaffold.

| Compound Name | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Dibenzyloxy derivative 1d (a 9-phosphoryl-9,10-dihydroacridine) | BChE | 2.90 ± 0.23 | nih.gov |

| Diphenethyl bioisostere 1e (a 9-phosphoryl-9,10-dihydroacridine) | BChE | 3.22 ± 0.25 | nih.gov |

| Acridine 2d (an aromatized analog of 1d) | BChE | 6.90 ± 0.55 | nih.gov |

| Tacrine | AChE / BChE | - | nih.gov |

Relevance to Alzheimer's Disease Research

The relevance of acridin-9(10H)-one derivatives to Alzheimer's disease (AD) research extends beyond simple enzyme inhibition. AD pathogenesis is a complex process involving multiple factors, including the aggregation of amyloid-beta (Aβ) peptides and oxidative stress. nih.govnih.gov Consequently, there is a significant research focus on developing multi-target-directed ligands that can address several of these pathological features simultaneously.

The acridone scaffold is considered ideal for designing such multi-functional agents. nih.gov In addition to cholinesterase inhibition, certain acridine derivatives have been shown to interfere with the self-aggregation of the Aβ₄₂ peptide, a key event in the formation of amyloid plaques in the AD brain. nih.govnih.gov For example, 9-phosphoryl-9,10-dihydroacridine derivatives that inhibit BChE also demonstrated a significant ability to prevent Aβ₄₂ aggregation. nih.govnih.gov Molecular docking studies suggest that the heterocyclic acridine skeleton can form hydrophobic interactions with key amino acid residues in the Aβ peptide, such as Phe19 and Val40, thereby disrupting the aggregation process. nih.gov The combination of cholinesterase inhibition, anti-aggregation properties, and antioxidant activity (discussed below) makes the acridin-9(10H)-one framework a highly relevant and promising platform for the development of novel Alzheimer's therapeutics. nih.gov

Anti-inflammatory Effects

Chronic inflammation is another key component of many degenerative diseases. The acridine and acridinone (B8587238) nucleus is known to be a versatile scaffold for compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. nih.govnih.gov While specific studies on the anti-inflammatory effects of this compound are lacking, research on related structures provides strong evidence for this potential. For instance, various 4-amino-5-arylpyrimidine derivatives have demonstrated anti-inflammatory activity in carrageenan-induced edema models. nih.gov Furthermore, a metabolite of aminopyrine, 4-aminoantipyrine, which also features an amino-phenyl moiety, is known to have anti-inflammatory properties. nih.gov These findings suggest that the combination of an acridone core with amino and phenyl substituents, as seen in the target compound, is favorable for conferring anti-inflammatory activity.

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species, is a major contributor to cellular damage in neurodegenerative and inflammatory conditions. nih.gov The antioxidant potential of acridin-9(10H)-one derivatives has been investigated through various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) methods. nih.govnih.gov

A key finding from these studies is that the oxidation state of the acridine ring is crucial for antioxidant activity. Derivatives of 9,10-dihydroacridine, which is a reduced form of the acridine scaffold similar to the 10H-acridin-9-one core, demonstrated high radical-scavenging and iron-reducing activities, often comparable to the standard antioxidant Trolox. nih.govnih.gov In contrast, the fully aromatized (oxidized) acridine derivatives were found to be almost inactive as antioxidants. nih.govnih.gov This suggests that the hydrogen atom on the nitrogen at position 10 in the 10H-acridin-9-one structure is critical for this activity. Therefore, this compound is predicted to possess valuable antioxidant properties.

Table 2: Antioxidant Activity of Selected Acridine Derivatives This table presents data for structurally related compounds to illustrate the antioxidant potential of the reduced acridine scaffold.

| Compound Class | Assay | Antioxidant Activity | Source |

|---|---|---|---|

| 9,10-Dihydroacridine derivatives (reduced form) | ABTS | High radical-scavenging activity, comparable to Trolox | nih.govnih.gov |

| 9-Phosphoryl-acridines (aromatic form) | ABTS | Inactive | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Acridin-9(10H)-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific chemical architecture of a molecule dictates its biological function. For acridin-9(10H)-one derivatives, SAR investigations have provided invaluable insights for optimizing their therapeutic potential. researchgate.netnih.gov

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of acridone derivatives is highly sensitive to the nature, position, and spatial orientation of substituents on the tricyclic core. researchgate.netnih.gov

The amino group is a particularly important substituent. Studies on 9-anilinoacridines and 9-aminoacridine-4-carboxamides have shown that substitutions on the acridine ring significantly impact activity. nih.govnih.gov The electron-donating nature of an amino substituent can enhance the molecule's ability to interact with biological targets. nih.gov The basicity of the amine is also a critical factor; weakly basic groups tend to result in lower potency. nih.gov The position of the substituent is paramount. In the case of the target compound, the amino group is at position 4. While much research has focused on position 9, the principles of electronic influence remain relevant.

The phenyl substituent at position 5 is also expected to make a major contribution to the molecule's biological profile. The introduction of aryl groups can influence activity through several mechanisms, including providing additional hydrophobic or π-π stacking interactions with target enzymes or receptors. nih.govmdpi.com For example, in a series of 9-phosphoryl-9,10-dihydroacridines, the introduction of aryl fragments (diphenyl, dibenzyloxy, diphenethyl) at the phosphorus atom dramatically increased BChE inhibitory activity compared to simple alkyl groups. nih.gov This highlights the favorable role of aromatic moieties in enhancing binding affinity.

Role of Planarity and Ring System Modifications in Bioactivity

The biological activity of acridin-9(10H)-one derivatives is intrinsically linked to the planarity of their tricyclic core and the nature of substitutions on the ring system. These structural features are pivotal in defining the molecule's ability to interact with biological targets, thereby influencing its therapeutic potential.

The fundamental acridone skeleton is a planar molecule. researchgate.net This flatness is a crucial characteristic that allows these compounds to function as intercalating agents with DNA and RNA. mdpi.comrsc.org By inserting themselves between the base pairs of nucleic acids, acridin-9(10H)-one derivatives can disrupt essential cellular processes such as DNA replication and transcription, which is a key mechanism behind their cytotoxic and anti-proliferative effects against cancer cells. nih.gov This intercalation can lead to the inhibition of enzymes that manage DNA topology, including topoisomerases and telomerases. rsc.orgnih.gov

Modifications to the acridin-9(10H)-one ring system, such as the addition of various substituent groups, can significantly alter the biological activity. The nature, position, and size of these substituents can influence the compound's DNA binding affinity, cytotoxicity, and target specificity. For instance, the introduction of amino groups, as seen in the subject compound this compound, is a common strategy in the design of bioactive acridines.

Research into various derivatives has provided insights into these structure-activity relationships. For example, studies on 9-anilinoacridines have shown that substitutions on both the acridine ring and the anilino moiety affect their antimalarial activity against Plasmodium falciparum. nih.gov Specifically, 3,6-diamino substitutions on the acridine ring have been found in the most active compounds. nih.gov

Furthermore, the addition of a benzothiazole (B30560) group to the parent amino-9-(10H)-acridinone ring has been shown to enhance antileishmanial properties. researchgate.net The position of these additions is also critical; a 6-amino-benzothiazole group at the 2-amino chain or a 6-nitro-benzothiazole group at the 4-amino chain was found to be essential for specific activity against the amastigote form of the parasite. researchgate.net

In the context of anticancer activity, modifications at the 9-position of 3-nitroacridine (B3047595) have been demonstrated to be crucial for DNA affinity and, consequently, for optimizing anticancer effects. researchgate.net The fusion of additional rings to the acridine system also modulates bioactivity. Tetracyclic and pentacyclic analogs have shown greater cytotoxicity compared to their tricyclic counterparts. researchgate.net Interestingly, both linear and angular (non-linear) structures of these fused systems have demonstrated significant cytotoxic activity. researchgate.net

The following table summarizes research findings on various acridin-9(10H)-one derivatives, illustrating the impact of structural modifications on their biological activities.

| Derivative Class | Modification | Observed Bioactivity | Key Findings |

| 9-Anilinoacridines | 3,6-diamino substitution | Antimalarial | Enhanced activity against P. falciparum. nih.gov |

| Amino-9-(10H)-acridinones | Addition of a benzothiazole group | Antileishmanial | Enhanced antileishmanial abilities. researchgate.net |

| 3-Nitroacridines | Modifications at position 9 | Anticancer | Crucial for DNA affinity and optimizing anticancer activity. researchgate.net |

| Dioxinoacridines | Fused dioxygenated ring | Anticancer | Both linear and angular tetracyclic systems showed significant cytotoxicity. researchgate.net |

| Acridine-Thiourea Hybrids | Hybrid molecules | Anticancer, Antimicrobial | May reduce side effects and enhance beneficial properties through synergistic activity. researchgate.net |

Diverse Research Applications of Acridin 9 10h One Derivatives Beyond Medicinal Chemistry

Applications in Fluorescent Probes and Dyes for Biomolecule Visualization

The inherent fluorescence of the acridin-9(10H)-one core has been widely exploited in the development of sophisticated probes for biological imaging. nih.gov These organic molecules can be chemically modified to create derivatives that act as sensors, selectively detecting and visualizing specific biomolecules and ions within complex biological systems. sigmaaldrich.combiotium.com

A key design principle for these fluorescent probes involves conjugating the acridone (B373769) fluorophore with a specific recognition moiety. This allows for targeted interaction with an analyte of interest, often triggering a change in the fluorescence signal, such as an increase in intensity (a "turn-on" response). For instance, a novel fluorescent probe based on a coumarin-acridone skeleton was designed to detect ferric ions (Fe³⁺). biotium.com This probe demonstrated high selectivity and sensitivity for Fe³⁺, enabling its detection and imaging within living HeLa cells and even in whole organisms like zebrafish. biotium.com The probe exhibited a strong blue fluorescence inside the cells, which was significantly diminished upon the addition of Fe³⁺, indicating its potential for monitoring this crucial metal ion in biological systems. biotium.com

Similarly, acridone-based probes have been engineered for the detection of reactive oxygen species like nitric oxide (NO), an important signaling molecule in many physiological and pathological processes. abpbio.comresearchgate.net One such probe, 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone, reacts with NO in the presence of oxygen to form a triazole derivative, resulting in a five-fold increase in fluorescence intensity. abpbio.com This property allowed for the successful sensing of NO in living Jurkat cells. abpbio.com

Furthermore, researchers have developed surfactant-like acridone derivatives that exhibit aggregation-induced emission (AIE). sigmaaldrich.com These molecules are largely non-emissive in aqueous solutions but show a significant increase in fluorescence upon aggregation, for example, after being taken up by cells. This "turn-on" characteristic is highly advantageous for cellular imaging as it minimizes background fluorescence from the probe in the extracellular environment. sigmaaldrich.com

Table 1: Examples of Acridin-9(10H)-one Derivatives as Fluorescent Probes

| Derivative | Analyte | Application | Key Finding |

|---|---|---|---|

| Coumarin-acridone skeleton probe | Fe³⁺ | Bio-imaging | Exhibited strong blue fluorescence in HeLa cells and zebrafish, which was quenched by Fe³⁺. biotium.com |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide (NO) | NO sensing in living cells | Showed a five-fold increase in fluorescence upon reaction with NO. abpbio.com |

| Surfactant-like acridone derivatives (MedAcd12P and MedAcd12C) | - | Cellular imaging | Demonstrated aggregation-induced emission (AIE) properties, leading to significant orange light emission inside cells. sigmaaldrich.com |

Utilization in Laser Technologies

The robust photophysical properties of the acridine (B1665455) core structure make it suitable for use in various laser-based applications. Acridines are known to be strongly fluorescent and are employed as materials in laser technologies. sigmaaldrich.com The study of the electronic transitions and photodynamics of these molecules often involves advanced laser spectroscopy techniques.

Fluorescence-based laser spectroscopy and mass-selective two-color resonance-enhanced two-photon ionization (2C-R2PI) have been used to investigate the electronic transitions of 9(10H)-acridone and its hydrated clusters. rsc.org Such fundamental studies are crucial for understanding the photophysics that underpins their application in laser systems. For example, the fluorescence quantum yield of 9(10H)-acridone in ethanol (B145695) is exceptionally high at 0.97, a desirable characteristic for laser dyes. rsc.org

In the field of biomedical imaging, acridine-based dyes are used in conjunction with laser-based detection systems. Acridine orange, a well-known derivative, is used for nucleic acid staining in applications like laser scanning microscopy and for cell-cycle analysis. biotium.comabpbio.com More advanced applications include the development of near-infrared (NIR) Raman reporter molecules for surface-enhanced Raman scattering (SERS) imaging. mdpi.com Researchers have designed and synthesized SERS reporters based on 10-methylacridine that are excited by NIR lasers (e.g., 785 nm), which is advantageous for biological samples due to reduced autofluorescence and deeper tissue penetration. mdpi.com These SERS nanoprobes have shown high sensitivity and have been successfully used for live-cell delineation. mdpi.com

Potential in Materials Chemistry and Functional Materials Design

The rigid and planar structure of acridin-9(10H)-one is a valuable building block in materials chemistry for creating novel functional materials with specific electronic and photoluminescent properties. rsc.org Their high fluorescence quantum yields make them attractive for the development of advanced photoluminescent materials. rsc.org

A significant area of application is in the development of materials for organic light-emitting diodes (OLEDs). Specifically, acridin-9(10H)-one derivatives have been used to create materials exhibiting thermally activated delayed fluorescence (TADF). In one study, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed using the acridin-9(10H)-one core as an electron acceptor. This material demonstrated a high fluorescence quantum yield of 94.9% and a short TADF lifetime. An OLED device using this compound as the emitter achieved a high external quantum efficiency of 30.6% and high power efficiency, demonstrating the potential of acridone-based materials in high-performance, energy-efficient displays and lighting.

The potential in materials chemistry also extends to creating molecules with unique structural motifs. A method has been developed for the sustainable synthesis of acridin-9(10H)-ones that contain an embedded m-terphenyl (B1677559) moiety. rsc.org This approach highlights the synthetic versatility of the acridone scaffold and opens pathways to new structural types of 9-acridones that could be of interest for novel materials. rsc.org

Table 2: Performance of an Acridin-9(10H)-one based OLED

| Compound | Role | Fluorescence Quantum Yield | External Quantum Efficiency (EQE) | Power Efficiency |

|---|---|---|---|---|

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) | Thermally Activated Delayed Fluorescence (TADF) Emitter | 94.9% | 30.6% | 109.9 lm W⁻¹ |

Q & A

Q. How do researchers integrate theoretical frameworks into experimental design for novel applications?

- Methodological Answer : Align hypotheses with established acridinone pharmacology (). For bioactivity studies, use in silico docking (e.g., AutoDock) to predict target interactions before in vitro validation. Theoretical models guide parameter selection in factorial designs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.